MS4322

PROTAC PRMT5 targeted protein degradation

MS4322 is the first-in-class VHL E3 ligase-recruiting PRMT5 degrader, distinct from inhibitors and CRBN-based degraders. It uniquely eliminates PRMT5 scaffolding and catalytic activity. Fully characterized with inactive controls (MS4370/MS4369) for robust VHL-dependent UPS studies. Ideal for deconvolving PRMT5 catalysis vs. scaffolding functions. DC50 1.1 µM; Dmax 74% in MCF-7.

Molecular Formula C55H76N10O12S
Molecular Weight 1101.3 g/mol
Cat. No. B13448419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS4322
Molecular FormulaC55H76N10O12S
Molecular Weight1101.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCC(=O)N4CC(C4)NC5=NC=NC(=C5)C(=O)NCC(CN6CCC7=CC=CC=C7C6)O)O
InChIInChI=1S/C55H76N10O12S/c1-36(38-10-12-40(13-11-38)50-37(2)59-35-78-50)60-53(71)46-24-43(66)31-65(46)54(72)51(55(3,4)5)62-48(68)32-76-22-20-74-18-16-73-17-19-75-21-23-77-33-49(69)64-28-42(29-64)61-47-25-45(57-34-58-47)52(70)56-26-44(67)30-63-15-14-39-8-6-7-9-41(39)27-63/h6-13,25,34-36,42-44,46,51,66-67H,14-24,26-33H2,1-5H3,(H,56,70)(H,60,71)(H,62,68)(H,57,58,61)/t36-,43+,44-,46-,51+/m0/s1
InChIKeyXUJMNOQMXWVXQE-STHBVIMFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS4322 (YS43-22) – First-in-Class PRMT5 PROTAC Degrader for Targeted Protein Degradation Studies


N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-[[1-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]azetidin-3-yl]amino]pyrimidine-4-carboxamide, commonly designated MS4322 (also YS43-22), is a first-in-class von Hippel-Lindau (VHL) E3 ligase-recruiting proteolysis-targeting chimera (PROTAC) degrader targeting protein arginine methyltransferase 5 (PRMT5) [1]. The compound was rationally designed by conjugating the PRMT5 inhibitor EPZ015666 to the VHL ligand (S,R,S)-AHPC-Me (VHL-2) via a polyethylene glycol (PEG5) linker [1]. MS4322 induces ubiquitin-proteasome system-dependent degradation of PRMT5 and its coactivator MEP50, representing the only VHL-based PRMT5 degrader reported to date [2].

MS4322 Procurement Rationale: Why PRMT5 Inhibitors or Alternative Degraders Cannot Replace This VHL-Recruiting PROTAC


Generic substitution among PRMT5-targeting compounds is scientifically unsound because MS4322's mechanism of action fundamentally differs from that of conventional PRMT5 inhibitors (e.g., EPZ015666) and from PRMT5 degraders that recruit alternative E3 ligases. Inhibitors block catalytic activity without eliminating the PRMT5 protein, potentially leaving scaffolding functions intact [1]. In contrast, MS4322 recruits the VHL E3 ligase to trigger proteasomal degradation of the entire PRMT5 protein, including its MEP50 coactivator complex, with a DC50 of 1.1 ± 0.6 μM in MCF-7 cells and a Dmax of 74 ± 10% [2]. The two structurally analogous control compounds, MS4370 (impaired VHL binding) and MS4369 (impaired PRMT5 binding), fail to degrade PRMT5 at any tested concentration [2]. Furthermore, cereblon (CRBN)-recruiting PRMT5 degraders such as YZ-836P exhibit distinct cellular pharmacology and lack the VHL-dependent degradation signature that defines MS4322 [3].

MS4322 Product-Specific Quantitative Evidence: Comparative Degradation Potency, Enzymatic Inhibition, and Selectivity Data


MS4322 PRMT5 Degradation Potency (DC50) vs. Inactive Control PROTACs MS4370 and MS4369

MS4322 (compound 15) induces concentration-dependent PRMT5 protein degradation in MCF-7 breast cancer cells, achieving a DC50 of 1.1 ± 0.6 μM with a maximum degradation (Dmax) of 74 ± 10% after 6-day treatment. In stark contrast, the two structurally matched control compounds—MS4370 (compound 17), bearing a diastereoisomer of the VHL-2 ligand that impairs VHL E3 ligase binding, and MS4369 (compound 21), possessing impaired PRMT5 binding—exhibit no detectable PRMT5 degradation at concentrations up to 5 μM under identical experimental conditions [1]. This direct head-to-head comparison establishes that PRMT5 degradation requires simultaneous, productive engagement of both the VHL E3 ligase and PRMT5, a dual-binding mechanism that is absent in the inactive controls.

PROTAC PRMT5 targeted protein degradation VHL E3 ligase cancer epigenetics

MS4322 Retains Potent PRMT5 Enzymatic Inhibition (IC50) Comparable to Parent Inhibitor EPZ015666

Despite the addition of a bulky VHL ligand and PEG5 linker, MS4322 maintains robust inhibition of PRMT5 methyltransferase activity in a cell-free biochemical assay. The IC50 of MS4322 is 18 ± 1 nM, which is moderately more potent than that of the parent PRMT5 inhibitor EPZ015666 (IC50 = 30 ± 3 nM) under the same assay conditions [1]. Notably, the control compound MS4370, which contains a diastereoisomer of the VHL ligand, exhibits an IC50 of 12 ± 1 nM, indicating that subtle stereochemical alterations at the VHL-binding moiety do not compromise—and may even enhance—enzymatic inhibition [1]. This cross-study comparable evidence confirms that MS4322 retains high-affinity PRMT5 active-site engagement while simultaneously recruiting the VHL E3 ligase for degradation.

PRMT5 inhibitor methyltransferase activity enzymatic assay PROTAC chemical biology

MS4322 Degrades Both PRMT5 and Its Obligate Coactivator MEP50 – A Unique Complex Degradation Profile

MS4322 induces simultaneous degradation of both PRMT5 and its essential coactivator MEP50, a property not shared by PRMT5 catalytic inhibitors. The seminal characterization study demonstrates that MS4322 treatment reduces MEP50 protein levels in MCF-7 cells in a concentration- and time-dependent manner that parallels PRMT5 degradation [1]. This co-degradation of the PRMT5/MEP50 complex distinguishes MS4322 from subsequent VHL-recruiting PRMT5 degraders, including the best-in-class degrader MS115, which achieves greater than 85% degradation of both PRMT5 (DC50 = 17.4 nM) and MEP50 (DC50 = 11.3 nM) in MDAMB468 cells [2]. While MS115 exhibits superior degradation potency, MS4322 remains the only VHL-based PRMT5 degrader for which both active (MS4322) and inactive (MS4370, MS4369) control compounds are publicly available as validated chemical tools [1].

MEP50 PRMT5 complex coactivator degradation PROTAC epigenetics

MS4322 Degradation Mechanism: VHL E3 Ligase- and Proteasome-Dependent, Validated by Rescue Experiments

MS4322's degradation of PRMT5 proceeds through a canonical PROTAC mechanism that is strictly dependent on VHL E3 ligase recruitment and proteasome activity. Co-treatment of MCF-7 cells with MS4322 (5 μM) and either the PRMT5 inhibitor EPZ015666 (30 μM, to competitively displace MS4322 from PRMT5), the VHL ligand VH-298 (100 μM, to saturate VHL binding), or the proteasome inhibitor MG132 (10 μM) completely abrogates PRMT5 degradation [1]. Additionally, washout experiments demonstrate that PRMT5 protein levels recover to baseline within 48 hours following MS4322 removal, confirming that degradation is reversible and dependent on continuous compound exposure [1]. In contrast, the PRMT5 inhibitor EPZ015666 does not reduce PRMT5 protein levels at any concentration tested [1].

ubiquitin-proteasome system VHL E3 ligase mechanism of action rescue assay PROTAC

MS4322 Linker Composition and VHL Ligand Identity: Structural Basis for VHL-Selective Recruitment

MS4322 incorporates a five-unit polyethylene glycol (PEG5) linker connecting the PRMT5-binding warhead (derived from EPZ015666) to the VHL E3 ligase ligand (S,R,S)-AHPC-Me, also known as VHL-2 [1]. This specific linker composition distinguishes MS4322 from other PRMT5 PROTACs: the cereblon-recruiting degrader YZ-836P utilizes a fundamentally different linker chemistry and recruits CRBN rather than VHL, resulting in distinct degradation kinetics and cellular pharmacology [2]. The VHL-2 ligand in MS4322 exhibits high-affinity binding to the VHL E3 ligase (Kd < 100 nM), while the control compound MS4370 contains a diastereoisomer of VHL-2 that abolishes productive VHL engagement, providing a direct structural comparator for VHL-dependent activity [1].

PEG5 linker VHL-2 ligand PROTAC design E3 ligase selectivity chemical biology

MS4322 Global Proteomic Selectivity: High Specificity for PRMT5 Among >5,000 Quantified Proteins

Label-free quantitative global proteomics analysis of MCF-7 cells treated with MS4322 (5 μM, 6 days) revealed that PRMT5 is among the most significantly downregulated proteins across the entire proteome [1]. Among more than 5,000 proteins quantified, only a handful showed statistically significant changes in abundance, and PRMT5 was the sole member of the protein arginine methyltransferase family affected, with no degradation of PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, or PRMT7 observed [1]. This exceptional selectivity profile compares favorably to that of small-molecule PRMT5 inhibitors, which may exhibit off-target inhibition of other methyltransferases at higher concentrations [2].

proteomics selectivity off-target profiling PROTAC chemical biology

MS4322 Validated Research Applications: From Mechanistic Epigenetics to Cancer Cell Biology


Mechanistic Dissection of PRMT5 Scaffolding vs. Catalytic Functions

MS4322 is uniquely suited for experiments designed to discriminate between PRMT5's enzymatic methyltransferase activity and its non-catalytic scaffolding functions. The compound's degradation mechanism eliminates the entire PRMT5 protein (including its MEP50 coactivator), whereas inhibitors like EPZ015666 block only catalytic activity while leaving the protein scaffold intact [1]. By comparing cellular phenotypes induced by MS4322 (protein removal) versus EPZ015666 (catalytic inhibition alone), researchers can deconvolve catalysis-dependent and catalysis-independent PRMT5 functions. The availability of matched inactive controls MS4370 and MS4369 further strengthens experimental design by providing negative controls that lack degradation activity despite retaining PRMT5 binding [1].

Validation of PRMT5 Dependency in Cancer Cell Line Panels

MS4322 has been demonstrated to reduce PRMT5 protein levels and inhibit proliferation across multiple cancer cell lines, including MCF-7 (breast), HeLa (cervical), A549 (lung), A172 (glioblastoma), and Jurkat (leukemia) [1]. Researchers employing MS4322 to assess PRMT5 dependency in custom cell line panels can reference this established activity profile and utilize the reported DC50 of 1.1 μM in MCF-7 cells as a benchmark for comparing degradation efficiency across different cellular contexts [1]. For studies requiring more potent degradation, the next-generation degrader MS115 (DC50 = 17.4 nM) may be considered, though MS4322 remains the only VHL-recruiting PRMT5 degrader with fully characterized active and inactive control compounds [2].

Chemical Biology Studies Requiring VHL-Dependent Degradation Controls

MS4322 serves as an essential component of a chemical biology toolkit for interrogating VHL E3 ligase biology. The compound's degradation activity is entirely abrogated by co-treatment with the VHL ligand VH-298 (100 μM) or by the VHL-binding-impaired control MS4370 [1]. These features enable researchers to establish definitive causal links between VHL recruitment and observed degradation phenotypes. In contrast, the CRBN-recruiting PRMT5 degrader YZ-836P induces degradation through a cereblon-dependent mechanism, exhibiting different cellular pharmacology and E3 ligase dependency [3]. Experiments designed to compare VHL-mediated versus CRBN-mediated degradation outcomes require MS4322 as the VHL-selective reference compound.

Target Engagement and Ubiquitin-Proteasome Pathway Studies

MS4322 provides a well-validated tool for investigating ubiquitin-proteasome system (UPS) engagement in live cells. The compound promotes PRMT5 ubiquitination and subsequent proteasomal degradation, effects that are completely reversed by the proteasome inhibitor MG132 [1]. Washout experiments demonstrate that PRMT5 protein levels recover within 48 hours after MS4322 removal, indicating reversible target engagement and continuous UPS dependence [1]. These properties make MS4322 valuable for studies examining PROTAC pharmacokinetic-pharmacodynamic relationships, target resynthesis kinetics, and the cellular machinery governing protein turnover.

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